ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate
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Description
Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is a useful research compound. Its molecular formula is C22H21N3O5S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.12019195 g/mol and the complexity rating of the compound is 618. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetamido}benzoate is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings.
1. Compound Overview
Chemical Structure : this compound is characterized by a complex structure that includes a benzoate moiety linked to a thiazole ring and a methoxybenzamide group. The presence of these functional groups suggests potential interactions with biological targets.
IUPAC Name : 4-methoxy-N-[4-[2-(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]benzamide.
2. Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of Thiazole Intermediates : Utilizing reagents such as thionyl chloride and various amines.
- Coupling Reactions : Combining thiazole derivatives with the benzamide moiety under controlled conditions to achieve the desired product.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exhibit properties such as:
- Enzyme Inhibition : Potentially inhibiting key enzymes involved in disease pathways.
- Receptor Binding : Modulating receptor activity, which could lead to therapeutic effects in various conditions.
Anticancer Activity
Recent studies have indicated that derivatives of thiazole compounds exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines, including HEPG2 (liver cancer) and SK-MEL-2 (skin cancer). The structure–activity relationship (SAR) studies suggest that modifications in substituents can enhance potency against these cell lines .
Cell Line | Compound | IC50 (µg/mL) |
---|---|---|
HEPG2 | Compound A | 10.28 |
SK-MEL-2 | Compound B | 4.27 |
Antimicrobial Properties
The compound's structural components may also contribute to antimicrobial activity. Research indicates that certain thiazole derivatives possess broad-spectrum antimicrobial properties, making them candidates for further investigation in treating infections .
Anti-inflammatory Effects
Given the presence of the methoxy group and the benzamide structure, there is potential for anti-inflammatory activity. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
5. Case Studies
Several case studies highlight the efficacy of thiazole derivatives in therapeutic applications:
- Study on Anticancer Activity : A study evaluated a series of thiazole derivatives for their anticancer effects against multiple human cancer cell lines, demonstrating significant growth inhibition and establishing a correlation between structure and biological activity .
- Mechanistic Insights : Molecular docking studies have provided insights into how these compounds interact with their targets at the molecular level, enhancing our understanding of their mechanisms of action.
Properties
IUPAC Name |
ethyl 4-[[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-3-30-21(28)15-4-8-16(9-5-15)23-19(26)12-17-13-31-22(24-17)25-20(27)14-6-10-18(29-2)11-7-14/h4-11,13H,3,12H2,1-2H3,(H,23,26)(H,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUCMHPNBKHIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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